molecular formula C12H20Si B14535715 [(2,3-Dimethylphenyl)methyl](trimethyl)silane CAS No. 62346-82-1

[(2,3-Dimethylphenyl)methyl](trimethyl)silane

Cat. No.: B14535715
CAS No.: 62346-82-1
M. Wt: 192.37 g/mol
InChI Key: DQLKTQYZMHJSSU-UHFFFAOYSA-N
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Description

2,3-Dimethyl-trimethylsilylmethyl-benzol is an organic compound characterized by the presence of a benzene ring substituted with two methyl groups and a trimethylsilylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-trimethylsilylmethyl-benzol typically involves the introduction of the trimethylsilylmethyl group to a benzene ring that already has two methyl groups. One common method is the reaction of 2,3-dimethylbenzyl chloride with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with good efficiency.

Industrial Production Methods

On an industrial scale, the production of 2,3-Dimethyl-trimethylsilylmethyl-benzol can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method ensures high efficiency and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-trimethylsilylmethyl-benzol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.

    Substitution: The trimethylsilylmethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols or ketones, while substitution reactions can introduce a variety of functional groups, leading to a diverse range of products.

Scientific Research Applications

2,3-Dimethyl-trimethylsilylmethyl-benzol has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of silyl groups with biological molecules.

    Medicine: Research is ongoing into its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 2,3-Dimethyl-trimethylsilylmethyl-benzol exerts its effects involves the interaction of the trimethylsilylmethyl group with various molecular targets. The silyl group can act as a protecting group in organic synthesis, temporarily shielding reactive sites on a molecule. This allows for selective reactions to occur at other sites, facilitating the synthesis of complex molecules.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethylbenzene:

    Trimethylsilylbenzene: This compound has a trimethylsilyl group attached to a benzene ring but does not have additional methyl groups.

Uniqueness

2,3-Dimethyl-trimethylsilylmethyl-benzol is unique due to the presence of both the trimethylsilylmethyl group and the two methyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

CAS No.

62346-82-1

Molecular Formula

C12H20Si

Molecular Weight

192.37 g/mol

IUPAC Name

(2,3-dimethylphenyl)methyl-trimethylsilane

InChI

InChI=1S/C12H20Si/c1-10-7-6-8-12(11(10)2)9-13(3,4)5/h6-8H,9H2,1-5H3

InChI Key

DQLKTQYZMHJSSU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C[Si](C)(C)C)C

Origin of Product

United States

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